Cas no 1805370-48-2 (4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine)

4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine is a highly functionalized pyridine derivative with multiple reactive sites, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of bromo, bromomethyl, difluoromethyl, and iodo substituents offers diverse reactivity for cross-coupling, nucleophilic substitution, and fluorination reactions. Its structural complexity enables precise modifications for constructing heterocyclic frameworks or bioactive molecules. The difluoromethyl group enhances metabolic stability in drug development, while the halogen-rich structure facilitates further derivatization. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships or as a precursor for agrochemical and material science applications. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic workflows.
4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine structure
1805370-48-2 structure
商品名:4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine
CAS番号:1805370-48-2
MF:C7H4Br2F2IN
メガワット:426.822639465332
CID:4862614

4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine 化学的及び物理的性質

名前と識別子

    • 4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine
    • インチ: 1S/C7H4Br2F2IN/c8-2-3-4(9)1-5(12)13-6(3)7(10)11/h1,7H,2H2
    • InChIKey: JJIPYUCJTPVVFD-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(=C(CBr)C(C(F)F)=N1)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 173
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 3.4

4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029058348-1g
4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine
1805370-48-2 97%
1g
$1,549.60 2022-04-01

4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine 関連文献

4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridineに関する追加情報

Introduction to 4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine (CAS No. 1805370-48-2)

4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine, with the CAS number 1805370-48-2, is a highly specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of multiple halogen atoms and functional groups, make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

The molecular structure of 4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine consists of a pyridine ring substituted with bromo, bromomethyl, difluoromethyl, and iodine atoms at specific positions. This arrangement of substituents imparts distinct chemical properties that make the compound useful in various synthetic transformations. The bromomethyl group, for instance, serves as a versatile handle for further functionalization, while the presence of both bromo and iodine atoms allows for selective cross-coupling reactions. These features are particularly relevant in the context of modern drug discovery, where modular construction and site-specific modifications are crucial.

In recent years, there has been growing interest in halogenated pyridines due to their role as key building blocks in the synthesis of bioactive molecules. The combination of bromo and iodine substituents in 4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine enhances its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental in constructing complex organic molecules and have been extensively used in the development of novel pharmaceuticals. The difluoromethyl group further contributes to the compound's utility by introducing fluorine atoms, which are known to improve metabolic stability and binding affinity in drug candidates.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactive sites on 4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine, researchers can design molecules that specifically target and inhibit kinase activity. Recent studies have demonstrated that halogenated pyridines can be effectively incorporated into kinase inhibitors due to their ability to form stable interactions with the enzyme's active site. The structural diversity offered by this compound makes it an attractive scaffold for developing next-generation kinase inhibitors with improved efficacy and selectivity.

The pharmaceutical industry has also shown interest in using halogenated pyridines as starting materials for the synthesis of antiviral and antibacterial agents. The unique electronic properties of these compounds can be exploited to design molecules that disrupt viral replication or bacterial growth mechanisms. For example, studies have indicated that certain halogenated pyridines exhibit potent antiviral activity against RNA viruses by inhibiting viral polymerases or integrases. Similarly, these compounds have been investigated for their antibacterial properties, particularly against multidrug-resistant strains. The versatility of 4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine makes it a valuable tool in this context, providing chemists with a flexible platform for generating novel antimicrobial agents.

In addition to their pharmaceutical applications, halogenated pyridines like 4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine are also important in materials science research. Their ability to participate in various organic transformations makes them useful precursors for synthesizing advanced materials with tailored properties. For instance, researchers have explored the use of these compounds in the development of organic semiconductors and luminescent materials. The presence of multiple halogen atoms enhances the electrophilicity of these molecules, facilitating reactions that lead to complex architectures with desirable optical and electronic characteristics.

The synthesis of 4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine presents several challenges due to its complex structure and multiple functional groups. However, advances in synthetic methodology have made it more accessible than ever before. Modern techniques such as transition metal catalysis and flow chemistry have significantly improved yields and purity levels during production. These advancements have not only facilitated research but also opened up new avenues for industrial-scale synthesis. As a result, more researchers are now able to explore the full potential of this compound without encountering significant synthetic hurdles.

The future prospects for 4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine appear promising as ongoing research continues to uncover new applications and refine synthetic strategies. One area of particular interest is its use as a building block for next-generation therapeutics targeting emerging diseases or resistant pathogens. The ability to rapidly modify its structure allows chemists to adapt it to meet evolving therapeutic needs effectively. Additionally, collaborations between academia and industry are likely to accelerate innovation by combining expertise from different fields into unified research efforts.

In conclusion, 4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine (CAS No. 1805370-48-2), while relatively new compared to other established compounds,
has already demonstrated significant promise across multiple domains including pharmaceuticals
and materials science.
Its unique structural features combined
with versatile reactivity make it an invaluable asset
for researchers working on cutting-edge applications.
As our understanding
of its capabilities continues
to grow,
this compound
is poised
to play an increasingly important role
in future scientific endeavors.

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